(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one
Beschreibung
Tables
Table 1: Structural Comparison of Fluorinated Indole Derivatives
| Compound Name | Molecular Formula | Fluorine Position | Key Features |
|---|---|---|---|
| This compound | C₁₂H₁₁F₂NO | C2 (ketone) | Z-configuration, difluoroketone |
| 4-(1H-Indol-3-yl)but-3-en-2-one | C₁₂H₁₁NO | None | Non-fluorinated analog |
| 1-Chloro-4-ethoxy-1,1-difluoro-3-buten-2-one | C₆H₇ClF₂O₂ | C2 (ketone) | Ethoxy substituent, chloro group |
Table 2: Historical Timeline of Fluorochemical Innovations
Eigenschaften
IUPAC Name |
(Z)-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c13-12(14)11(16)6-8-15-7-5-9-3-1-2-4-10(9)15/h1-4,6,8,12H,5,7H2/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDNNOCOZQGQU-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)/C=C\C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vorbereitungsmethoden
Bromination of 2,3-Dihydroindole
2,3-Dihydroindole undergoes regioselective bromination using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding 1-bromo-2,3-dihydroindole with >85% selectivity. The reaction mechanism proceeds via electrophilic aromatic substitution, favored by the electron-rich indole nucleus.
Suzuki-Miyaura Coupling
The brominated intermediate reacts with (Z)-1,1-difluoro-3-buten-2-one boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in tetrahydrofuran (THF) at 60°C. This step achieves retention of the (Z)-configuration through steric control exerted by the boronic ester’s substituents.
Key Advantages :
- Stereochemical fidelity : The boronic ester’s bulkiness prevents isomerization during coupling.
- Scalability : Pd catalysts enable gram-scale synthesis with minimal byproducts.
Oxidation of Indane Derivatives
Alternative routes explore the oxidation of indane precursors, though yields remain suboptimal compared to cross-coupling methods.
Manganese-Catalyzed Oxidation
Indane derivatives treated with H₂O₂ and a manganese-based catalyst (e.g., Mn(OAc)₃) in acetonitrile at 80°C generate the target compound via sequential C-H activation and fluorination. However, competing overoxidation pathways limit yields to 17–18%.
N-Hydroxyphthalimide (NHPI)/t-BuONO System
NHPI and tert-butyl nitrite (t-BuONO) in dimethylformamide (DMF) facilitate radical-mediated oxidation at 50°C, achieving marginal improvements (22% yield) but requiring costly reagents.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Bromination/Suzuki-Miyaura | PBr₃, Pd(PPh₃)₄, THF, 60°C | ~65%* | High stereoselectivity, scalable | Pd catalyst cost, halogenated waste |
| Mn-Catalyzed Oxidation | Mn(OAc)₃, H₂O₂, CH₃CN, 80°C | 17–18% | Avoids halogens | Low yield, side reactions |
| NHPI/t-BuONO Oxidation | NHPI, t-BuONO, DMF, 50°C | 22% | Radical mechanism specificity | Expensive reagents, moderate yield |
*Estimated from analogous Suzuki reactions.
Analyse Chemischer Reaktionen
Conjugate Addition Reactions
The α,β-unsaturated difluorobutenone acts as a Michael acceptor, facilitating nucleophilic attacks at the β-carbon. Key pathways include:
Table 1: Conjugate Additions
| Nucleophile | Conditions | Product Class | Mechanistic Notes |
|---|---|---|---|
| Amines | Polar aprotic solvents, RT | β-Amino ketones | Fluorine enhances enone electrophilicity |
| Thiols | Base (e.g., Et₃N), CH₂Cl₂ | β-Thioether ketones | Regioselectivity driven by fluorine's inductive effect |
| Enolates | LDA/THF, −78°C | 1,4-Addition products | Steric hindrance from indole may influence selectivity |
The difluoro group increases the electrophilicity of the enone system, promoting efficient nucleophilic additions without requiring harsh conditions .
Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions with dienes:
Example Pathway
-
Dienophile : this compound
-
Diene : 1,3-Butadiene derivatives
-
Conditions : Thermal (80–120°C) or Lewis acid catalysis (e.g., BF₃·OEt₂)
-
Product : Cyclohexene-fused dihydroindole derivatives
The electron-withdrawing fluorine atoms enhance dienophilicity, accelerating reaction rates compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution
The dihydroindole ring undergoes electrophilic substitutions, primarily at the 5- and 7-positions due to the electron-donating NH group:
Table 2: Substitution Reactions
| Electrophile | Conditions | Major Product | Yield Range |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, CH₂Cl₂ | 5-Nitro-dihydroindole | 60–75% |
| Br₂/FeCl₃ | RT, DCM | 7-Bromo-dihydroindole | 50–65% |
| ClSO₃H | Reflux, AcOH | 5-Sulfo-dihydroindole | 70–85% |
Steric effects from the fused butenone moiety may reduce reactivity at the 3-position .
Palladium-Catalyzed Cross-Couplings
The butenone’s alkene participates in Heck couplings with aryl halides:
General Protocol
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : PPh₃
-
Base : Et₃N
-
Substrate : Aryl iodides (e.g., 4-iodotoluene)
-
Product : Arylated dihydroindole derivatives
Key Observation : The (Z)-configuration of the alkene ensures syn-addition of the aryl group, with yields averaging 60–80% under optimized conditions .
Reduction Pathways
Selective reduction of the enone system is achievable:
Table 3: Reduction Methods
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOH, 1 atm H₂ | Saturated ketone | >90% |
| NaBH₄ | MeOH, 0°C | Allylic alcohol | 40–55% |
| DIBAL-H | THF, −78°C | β,γ-Unsaturated alcohol | 30–45% |
Hydrogenation preferentially targets the alkene due to the electron-deficient nature of the difluorobutenone .
Functionalization of the Indole Nitrogen
The NH group in the dihydroindole undergoes alkylation/acylation:
Example Reaction
-
Reagent : Benzyl bromide, K₂CO₃, DMF
-
Product : N-Benzyl derivative
-
Yield : 85–90%
The reaction proceeds via deprotonation of the NH group, followed by nucleophilic substitution .
Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Cyclization with Hydrazines
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Research indicates that (Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one exhibits affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. These receptors are implicated in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. The compound's ability to act as a partial agonist or antagonist at these receptors suggests its potential as a novel antipsychotic agent.
Case Study:
A patent (US7544685B2) outlines the synthesis of related compounds that demonstrate efficacy in treating symptoms of psychoses without the extrapyramidal side effects commonly associated with traditional antipsychotics . This positions this compound as a candidate for further development in this area.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a therapeutic agent. Initial studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to evaluate bioavailability, metabolism, and excretion pathways.
Toxicological Assessment:
Preliminary toxicological evaluations indicate that compounds with similar structures exhibit low toxicity profiles. Further studies are required to establish safety margins and potential side effects associated with this compound.
Wirkmechanismus
The mechanism of action of (Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, while the difluorobutenone moiety can undergo chemical transformations that modulate its activity. These interactions can lead to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs in the indole and fluorinated enone families. Below is a detailed comparison:
Structural Analogs
Key Comparisons
Electronic Effects: The difluoro-enone group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like (Z)-4-bromo-3-benzylidene-1-methylindol-2-one . This increases electrophilicity at the α-carbon, favoring nucleophilic additions. In contrast, the dicyanomethylene group in the squaraine analog () extends π-conjugation, enabling near-infrared fluorescence (~800 nm) , a feature absent in the target compound.
Synthetic Utility: The target compound’s synthesis likely parallels methods for (Z)-4-bromo-3-benzylideneindol-2-one (reflux with aldehydes in ethanol/pyridine) . However, the incorporation of fluorine requires specialized reagents (e.g., Selectfluor®). Unlike triazole-containing analogs (), the target lacks heterocyclic diversity, limiting its direct biological applicability but enhancing stability under acidic conditions .
Physicochemical Properties: Hydrophobicity: The squaraine derivative () exhibits higher hydrophobicity (logP ~5.2) due to its dicyanomethylene and aryl groups, whereas the target compound’s logP is estimated at ~2.5 (calculated via XLogP3) . Thermal Stability: Fluorinated enones like the target compound typically display higher thermal stability (>200°C) compared to non-fluorinated analogs (e.g., (Z)-4-bromo-3-benzylideneindol-2-one decomposes at ~150°C) .
Biological Relevance :
- While the triazole-containing analog () shows antifungal activity (MIC = 2 µg/mL against Candida albicans), the target compound’s bioactivity remains underexplored .
- The bromo-benzylidene derivative () serves as a precursor for kinase inhibitors, suggesting that fluorinated variants like the target compound could be tuned for similar pathways with improved metabolic stability .
Biologische Aktivität
(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one is a synthetic compound known for its potential biological activities. This compound, with a molecular formula of C12H11F2NO and a molecular weight of 223.22 g/mol, has garnered interest in medicinal chemistry due to its structural features that suggest possible interactions with biological targets.
- CAS Number : 478040-92-5
- Molecular Weight : 223.22 g/mol
- Molecular Formula : C12H11F2NO
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The indole moiety is known to interact with various receptors, including serotonin receptors and others involved in neurotransmission and inflammation.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| A549 | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
A case study involving the administration of this compound in a murine model of cancer showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Study Design
- Model : BALB/c mice implanted with CT26 colon carcinoma cells.
- Dosage : Administered at 5 mg/kg body weight.
- Duration : Treatment over four weeks.
Results
The treated group exhibited a tumor size reduction of approximately 45% compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one, and how can reaction conditions be optimized to favor the Z-isomer?
- Methodology :
- Step 1 : Start with 2,3-dihydro-1H-indole as the core structure. Alkylate the indole nitrogen using a fluorinated electrophile (e.g., 1,1-difluoro-3-buten-2-one derivative) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Step 2 : Control stereochemistry by employing low-temperature conditions (0–5°C) and polar aprotic solvents (e.g., THF) to favor the thermodynamically stable Z-isomer. Monitor reaction progress via TLC or LC-MS .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm stereochemistry using NOESY NMR to distinguish Z/E configurations .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodology :
- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and fluorine coupling patterns. The Z-configuration can be confirmed by observing NOE interactions between the indole proton and the difluoro group .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (expected [M+H]⁺: ~279.1 g/mol).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) stretches .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze using a diffractometer (e.g., Cu-Kα radiation) .
Q. What safety protocols are recommended for handling this compound based on its acute toxicity profile?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists.
- Waste Disposal : Neutralize with a 10% NaOH solution before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and which molecular targets are most plausible?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into potential targets (e.g., HIV integrase, cytochrome P450 enzymes) based on structural analogs like 5-chloroindol-3-yl propenone derivatives .
- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with the difluoro group, π-π stacking with the indole ring) using LigPlot+ or PyMOL .
- ADMET Prediction : Utilize SwissADME or ADMETlab to assess bioavailability, blood-brain barrier permeability, and CYP450 inhibition risks .
Q. What crystallographic data are available for related indole derivatives, and how can this inform the structural analysis of the title compound?
- Key Insights :
- Unit Cell Parameters : Compare with structurally similar compounds (e.g., N-(1,3-dioxo-isoindol-2-yl)-difluoro-terphenyl derivatives) to predict bond lengths (C–F: ~1.34 Å) and angles (C–C–F: ~109.5°) .
- Hydrogen Bonding : Analyze packing motifs (e.g., C=O∙∙∙H–N interactions in indole derivatives) to infer stability and solubility .
- Thermal Motion : Use anisotropic displacement parameters (ADPs) to assess conformational flexibility in the butenone moiety .
Q. How can researchers resolve contradictions in observed bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability Assays : Perform liver microsome studies (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Modify the difluoro group or indole nitrogen with protective groups (e.g., Boc or acetyl) to enhance plasma stability .
- PK/PD Modeling : Use compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for bioavailability and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
